![molecular formula C23H17ClF5N3O2S B15005243 N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15005243.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including chlorodifluoromethoxy, trifluoromethyl, and benzoquinazolinyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the chlorodifluoromethoxyphenyl intermediate: This step involves the reaction of a suitable phenol derivative with chlorodifluoromethane under specific conditions to introduce the chlorodifluoromethoxy group.
Synthesis of the benzoquinazolinyl intermediate: This involves the cyclization of appropriate precursors to form the benzoquinazolinyl ring system.
Coupling of intermediates: The final step involves the coupling of the chlorodifluoromethoxyphenyl and benzoquinazolinyl intermediates through a sulfanyl linkage, followed by methylation to obtain the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: Shares the chlorodifluoromethoxyphenyl group but differs in the rest of the structure.
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Contains a thiazole ring and bromophenyl group, showing structural similarities.
Uniqueness
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H17ClF5N3O2S |
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Molecular Weight |
529.9 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-N-methyl-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H17ClF5N3O2S/c1-32(14-7-9-15(10-8-14)34-23(24,28)29)18(33)12-35-21-30-19-16-5-3-2-4-13(16)6-11-17(19)20(31-21)22(25,26)27/h2-5,7-10H,6,11-12H2,1H3 |
InChI Key |
ZFCIECLYAZCXHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(F)(F)Cl)C(=O)CSC2=NC3=C(CCC4=CC=CC=C43)C(=N2)C(F)(F)F |
Origin of Product |
United States |
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